5-Methyl-2-hexanol

Physical Chemistry Thermodynamics Process Engineering

5-Methyl-2-hexanol (CAS 627-59-8) is a branched-chain, non-crystallizable secondary alcohol with the molecular formula C₇H₁₆O. It is a clear, colorless liquid with a mild odor and is available from commercial suppliers at typical purities of 98%.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 627-59-8
Cat. No. B047235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-hexanol
CAS627-59-8
Synonyms(±)-5-Methyl-2-hexanol;  1,4-Dimethyl-1-pentanol; 
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)O
InChIInChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3
InChIKeyZDVJGWXFXGJSIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-hexanol (CAS 627-59-8) Procurement Guide: Differentiating the C7 Branched Secondary Alcohol for Research and Industrial Applications


5-Methyl-2-hexanol (CAS 627-59-8) is a branched-chain, non-crystallizable secondary alcohol with the molecular formula C₇H₁₆O [1]. It is a clear, colorless liquid with a mild odor and is available from commercial suppliers at typical purities of 98% . This compound is primarily valued for its specific stereochemistry, physical properties, and reactivity profile, which distinguish it from linear, differently branched, or primary alcohol analogs in applications ranging from chiral synthesis and internal standardization to atmospheric chemistry modeling [2].

The Cost of Substituting 5-Methyl-2-hexanol (CAS 627-59-8) with Other C7 Alcohols: Why Molecular Architecture Matters


Generic substitution of 5-methyl-2-hexanol with other C7 alcohols like 1-heptanol or 2-methyl-2-hexanol is not scientifically sound. While they share an empirical formula, their distinct molecular architecture dictates fundamentally different physical, chemical, and spectroscopic behaviors. These differences are not trivial; they directly impact the compound's performance as a chiral building block, its specific retention time in analytical methods, and its unique reactivity with atmospheric radicals [1]. The specific position of the methyl branch and the secondary hydroxyl group confers a unique set of properties that cannot be replicated by a linear or differently branched analog, leading to failed syntheses, inaccurate analytical results, or unreliable kinetic data [2].

Quantitative Evidence: Verifiable Performance Differentiation for 5-Methyl-2-hexanol (CAS 627-59-8)


Thermophysical Property Comparison: 5-Methyl-2-hexanol vs. 2-Methyl-2-hexanol vs. 1-Heptanol

The branching position significantly alters key physical properties. Compared to the linear primary alcohol 1-heptanol, 5-methyl-2-hexanol has a boiling point 27°C lower, and compared to the tertiary alcohol 2-methyl-2-hexanol, its boiling point is 8°C higher [1]. These differences are critical for separation processes, solvent selection, and method development where specific volatility and polarity are required.

Physical Chemistry Thermodynamics Process Engineering Analytical Chemistry

Reactivity with Atmospheric Chlorine Atoms: A Kinetic Comparison for Atmospheric Chemistry Modeling

The rate constant for the gas-phase reaction of 5-methyl-2-hexanol with chlorine atoms provides a direct measure of its atmospheric lifetime and degradation pathway. In a comparative study using the relative rate method, 5-methyl-2-hexanol exhibited a distinct reactivity compared to its isomer 2,4,4-trimethyl-1-pentanol [1].

Atmospheric Chemistry Kinetics Environmental Science Reactivity

Isobaric Liquid Phase Heat Capacity: Quantifying Thermodynamic Differences Among Heptanol Isomers

Accurate heat capacity data is fundamental for process design and safety calculations. A study using Tian-Calvet calorimetry provided precise isobaric liquid phase heat capacities for nine heptanol isomers, including 5-methyl-2-hexanol. The data, correlated as a function of temperature, revealed that a maximum on the temperature dependence of heat capacity was observed for eight of the compounds, including the target, highlighting the complex and distinct thermodynamic behavior of each isomer [1].

Thermophysics Calorimetry Process Design Material Properties

Established Analytical Role: 5-Methyl-2-hexanol as a Validated Internal Standard for Ultrasonic-Assisted Extraction of Aroma Compounds

5-Methyl-2-hexanol is a documented and validated internal standard (IS) for the rapid, ultrasonic-assisted extraction of aroma compounds from complex matrices like grape brandies and aqueous-alcoholic wood extracts . Its non-crystallizable nature, good solubility in organic solvents, and distinct chromatographic behavior make it a reliable choice for this specific application, where other alcohols may co-elute with target analytes or exhibit unfavorable extraction properties.

Analytical Chemistry Extraction Internal Standard GC-MS

Specialized Application: A Chiral Building Block for Pheromone Synthesis

The inherent chirality of 5-methyl-2-hexanol at the C2 position (it exists as two enantiomers) makes it a valuable precursor for synthesizing optically active compounds. A specific documented use is as the carbon-terminal fragment for the synthesis of 6,10,13-trimethyl-1-tetradecanol, a compound with pheromonal activity . This application leverages its stereochemistry, a feature absent in achiral analogs like 2-methyl-2-hexanol or linear alcohols, thereby providing a unique synthetic route.

Organic Synthesis Chiral Chemistry Pheromone Synthesis Natural Products

Recommended Research & Industrial Applications for 5-Methyl-2-hexanol (CAS 627-59-8) Based on Quantified Evidence


Flavor and Fragrance Research: Internal Standard for Ultrasonic Extraction of Aroma Compounds

5-Methyl-2-hexanol is the preferred internal standard for research involving the ultrasonic-assisted extraction and subsequent GC-MS analysis of aroma compounds from complex matrices like grape brandies and aqueous-alcoholic wood extracts. Its non-crystallizable nature and specific chromatographic properties, as validated in prior studies, ensure reliable quantitation and method reproducibility, saving significant method development time .

Atmospheric Chemistry Modeling: Input Parameter for Volatile Organic Compound (VOC) Degradation Studies

For researchers modeling the atmospheric fate of volatile organic compounds, 5-methyl-2-hexanol provides a well-defined kinetic data point. Its experimentally determined rate constant for reaction with chlorine atoms at 298 K (k = 2.64 ± 0.5 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) is a critical input parameter for models predicting the compound's lifetime and degradation products, offering a precise alternative to estimated values [1].

Organic Synthesis: Chiral Building Block for Natural Product and Pheromone Synthesis

Leverage the stereochemistry of 5-methyl-2-hexanol as a key chiral building block in asymmetric synthesis. Its documented use as a carbon-terminal fragment in the synthesis of the pheromone 6,10,13-trimethyl-1-tetradecanol highlights its utility in constructing complex, optically active molecules. This specific application is not feasible with achiral C7 alcohol alternatives .

Physical Chemistry and Process Engineering: Benchmark Data for Thermophysical Property Validation

5-Methyl-2-hexanol serves as an excellent benchmark compound for calibrating calorimetric equipment or validating group contribution methods for heat capacity estimation. High-quality experimental data on its liquid-phase heat capacity over a broad temperature range (261 K to 382 K) are available, providing a robust reference point for researchers and engineers in process design and safety assessment [2].

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